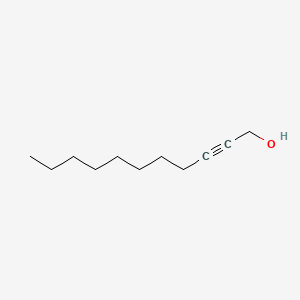

Undec-2-yn-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

undec-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZOPVQIKCYZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956169 | |

| Record name | Undec-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34683-71-1 | |

| Record name | 2-Undecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC370641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undec-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Undec 2 Yn 1 Ol and Its Homologs

Direct Synthesis Approaches

The synthesis of undec-2-yn-1-ol and its homologs can be effectively achieved through the alkylation of propargyl alcohol. This method is a fundamental and widely practiced approach for constructing the carbon skeleton of these alkynols. The process generally involves the reaction of an organometallic derivative of propargyl alcohol with a suitable alkyl halide.

A common procedure involves the deprotonation of propargyl alcohol using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a lithium alkoxide-acetylide. This intermediate is then reacted with an appropriate alkyl halide. For the synthesis of undec-2-yn-1-ol, the reacting alkyl halide would be 1-bromooctane. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF).

For instance, a solution of n-BuLi in hexane (B92381) can be added to a THF solution of propargyl alcohol at a low temperature, such as -78 °C, under an inert atmosphere. beilstein-journals.org After a short stirring period to ensure complete formation of the dianion, the alkyl halide is introduced. The reaction mixture is then gradually warmed to room temperature. This nucleophilic substitution reaction (SN2) results in the formation of the carbon-carbon bond, yielding the desired alkynol.

The synthesis of undec-2-yn-1-ol (where the alkyl chain has eight carbons) and dodec-2-yn-1-ol (B188686) (with a nine-carbon alkyl chain) have been reported using this methodology starting from propargyl alcohol. ird.fr

Table 1: Reagents and Conditions for Alkylation of Propargyl Alcohol

| Reagent | Role | Typical Conditions |

|---|---|---|

| Propargyl Alcohol | Starting Material | - |

| n-Butyllithium (n-BuLi) | Strong Base | 1.6 M in hexane, added at -78 °C |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

This direct alkylation strategy provides a straightforward and efficient route to undec-2-yn-1-ol and related long-chain alkynols, which are valuable intermediates in organic synthesis.

Modular synthesis offers a flexible and convergent approach to complex molecules, including alkynols, by joining smaller, pre-synthesized building blocks. Acetylene coupling reactions, such as the Sonogashira, Glaser, and Eglinton couplings, are central to these strategies. mdpi.comresearchgate.net

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for creating sp-sp2 carbon-carbon bonds. mdpi.com While not a direct route to undec-2-yn-1-ol from simple precursors in one step, it exemplifies the modular approach where an alkynyl fragment can be coupled to another piece. For instance, a protected propargyl alcohol could be coupled with a long-chain vinyl halide, followed by deprotection and further modifications.

The acyl Sonogashira reaction, an extension of this methodology, couples terminal acetylenes with acid chlorides. mdpi.com This could be envisioned as a route to alkynyl ketones, which can then be reduced to the corresponding alkynols.

Glaser and Eglinton couplings are used for the homocoupling of terminal alkynes to form symmetrical diynes. researchgate.net These reactions, while not directly applicable to the synthesis of a monosubstituted alkyne like undec-2-yn-1-ol, are fundamental in modular strategies that may involve symmetrical diynes as intermediates.

A more direct modular approach to undec-2-yn-1-ol would involve the coupling of a smaller alkynol with an alkyl fragment. For example, a shorter-chain terminal alkynol could be coupled with an alkyl halide via its acetylide, effectively extending the carbon chain in a modular fashion. This strategy allows for the synthesis of a variety of long-chain alkynols by simply changing the alkylating agent.

These modular strategies, particularly those involving cross-coupling reactions, provide a high degree of flexibility and convergence, making them valuable for creating libraries of related compounds for various research purposes. caltech.edu

Isomerization and Rearrangement-Based Syntheses of Alkynols

The isomerization of propargylic systems to allenic structures is a well-established transformation in organic chemistry, often mediated by bases. beilstein-journals.org This rearrangement is a key step in various synthetic pathways and can be influenced by the choice of base and reaction conditions.

The mechanism generally involves the deprotonation of the propargylic proton by a base, leading to a propargyl anion. This anion is in resonance with an allenyl anion. Subsequent protonation of the allenyl anion yields the allene (B1206475) product. The position of the equilibrium between the propargyl and allenyl species can be influenced by the substituents on the alkyne and the nature of the base.

Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine have been shown to promote propargyl-allenyl isomerization. beilstein-journals.orgnih.gov In some cases, this isomerization is a crucial part of a domino reaction sequence. For example, a palladium-catalyzed Sonogashira coupling followed by a base-assisted propargyl-allenyl isomerization can lead to the formation of complex heterocyclic systems. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of base-promoted propargyl-allenyl isomerization. beilstein-journals.orgnih.gov These studies help in understanding the transition states and intermediates involved, revealing that the presence of a base can significantly lower the activation energy for the isomerization process. nih.gov

While this isomerization typically converts a propargylic starting material into an allenic product, understanding this equilibrium is crucial for the synthesis of alkynols. Preventing this isomerization is often a key challenge when the desired product is the propargyl alcohol itself. Conversely, this rearrangement can be harnessed to synthesize allenic alcohols, which are also valuable synthetic intermediates.

Metal-catalyzed cyclo-isomerization of alkynols has emerged as a powerful tool for the synthesis of various heterocyclic compounds. mdpi.com Gold, silver, palladium, and other transition metals are effective catalysts for these transformations. mdpi.comnih.govacs.org These reactions proceed through the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group.

Gold catalysts, in particular, have shown remarkable efficiency in mediating the cycloisomerization of alkynol-based systems to produce structures like furans, pyrans, and other oxygen-containing heterocycles. mdpi.comfrontiersin.org The carbophilic nature of gold allows it to activate the carbon-carbon triple bond, making it susceptible to nucleophilic attack. frontiersin.org

The outcome of the reaction, in terms of the size of the ring formed (e.g., 5- or 6-membered), is influenced by the length of the carbon chain separating the hydroxyl group and the alkyne, as well as the substitution pattern of the alkyne. These cyclo-isomerization reactions are often highly regioselective.

While the direct synthesis of undec-2-yn-1-ol is not achieved through this method, it represents a significant synthetic application of alkynols. Undec-2-yn-1-ol and its homologs can serve as precursors for the synthesis of complex cyclic ethers and other heterocyclic structures through metal-catalyzed cyclo-isomerization. mdpi.com For example, a longer-chain alkynol with a strategically placed hydroxyl group could be cyclized to form a macrocyclic ether.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Undec-2-yn-1-ol |

| Propargyl Alcohol |

| n-Butyllithium |

| 1-Bromooctane |

| Tetrahydrofuran |

| Dodec-2-yn-1-ol |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Chemical Transformations and Derivatization of Undec 2 Yn 1 Ol

Chemoselective Functional Group Manipulations

The presence of two distinct functional groups in undec-2-yn-1-ol necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity, modifying one group while leaving the other intact.

Stereoselective Hydrogenation of the Alkyne Moiety

The controlled reduction of the alkyne in undec-2-yn-1-ol is a key transformation, providing access to stereodefined alkenols. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed.

Z-Alkene Synthesis via Lindlar Catalysis : The partial hydrogenation of alkynes to (Z)-alkenes can be achieved using Lindlar's catalyst, a poisoned palladium catalyst. libretexts.org This catalyst, typically composed of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene. libretexts.org For instance, the hydrogenation of an alkyne using a Lindlar catalyst in the presence of hydrogen gas leads to the corresponding (Z)-alkene. mdpi.com However, over-reduction to the corresponding alkane can be a competing reaction. nih.gov Careful control of reaction parameters such as temperature and solvent is crucial to maximize the yield of the desired (Z)-alkenol. nih.gov

P-2 Nickel Catalyst : An alternative to the Lindlar catalyst is the P-2 nickel catalyst, prepared by the reduction of nickel acetate with sodium borohydride. wikipedia.orgstackexchange.comechemi.com This catalyst system is also effective for the stereospecific conversion of alkynes to cis-olefins, often with high selectivity. echemi.comrsc.org The "P-2" designation originates from the work at Purdue University and distinguishes it from the P-1 form based on its preparation and properties. stackexchange.comechemi.com The P-2 catalyst is known for its sensitivity to the substrate structure, allowing for selective hydrogenations. echemi.com

| Catalyst | Precursors | Key Features | Product Stereochemistry |

| Lindlar Catalyst | Palladium on Calcium Carbonate, Lead Acetate, Quinoline | Poisoned catalyst to prevent over-reduction to alkane. libretexts.org | (Z)-alkene (cis) libretexts.org |

| P-2 Nickel | Nickel(II) Acetate, Sodium Borohydride in Ethanol | Highly selective for alkyne to cis-alkene reduction. echemi.comrsc.org | (Z)-alkene (cis) echemi.com |

Selective Oxidation of the Hydroxyl Group to Carbonyls

The primary alcohol of undec-2-yn-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to important synthetic intermediates.

Oxidation to Aldehydes : The selective oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a highly efficient and mild reagent for this transformation. nih.govird.fr In a typical procedure, undec-2-yn-1-ol is treated with DMP in a dry, aprotic solvent like dichloromethane (B109758) at low temperatures to afford undec-2-ynal in high yield. nih.govird.fr Other methods for the selective oxidation of primary alcohols to aldehydes include the use of catalyst systems such as copper(I) bromide with TEMPO and N-methylimidazole. rsc.org

Oxidation to Carboxylic Acids : Stronger oxidizing agents are required for the conversion of the primary alcohol to a carboxylic acid. While specific examples for the direct oxidation of undec-2-yn-1-ol to undec-2-ynoic acid are less common in the provided context, general methods for the oxidation of primary alcohols to carboxylic acids involve reagents like chromium trioxide (Jones reagent) or multi-step procedures involving initial oxidation to the aldehyde followed by further oxidation. researchgate.nethelsinki.fi The direct conversion of carboxylic acids to their corresponding halides can be achieved through decarboxylative halogenation reactions like the Hunsdiecker–Borodin reaction. acs.org

| Target Functional Group | Reagent | Conditions |

| Aldehyde (Undec-2-ynal) | Dess-Martin Periodinane (DMP) nih.govird.fr | Dry Dichloromethane, 0°C nih.govird.fr |

| Aldehyde | CuBr/TEMPO/NMI rsc.org | Aqueous solution, Room Temperature rsc.org |

| Carboxylic Acid | Jones Reagent (Chromium trioxide) researchgate.net | Acetone, 0°C to room temperature researchgate.net |

Protecting Group Strategies and Silylation Reactions

In multi-step syntheses, it is often necessary to protect the hydroxyl group of undec-2-yn-1-ol to prevent its interference with subsequent reactions. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. masterorganicchemistry.com

Common Silyl Ethers : The choice of silylating agent depends on the required stability of the protecting group. Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) ethers. rochester.edu TBDMS ethers are particularly popular due to their enhanced stability compared to TMS ethers. organic-chemistry.org

Formation and Cleavage : Silylation is typically achieved by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.org The TBDMS group is robust and stable under a variety of reaction conditions, including exposure to many organometallic reagents and basic conditions. masterorganicchemistry.comorganic-chemistry.org Deprotection of TBDMS ethers is commonly accomplished using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org The high strength of the silicon-fluoride bond drives this cleavage. organic-chemistry.org

Orthogonal Protection : In molecules with multiple functional groups, orthogonal protecting groups, which can be removed under different conditions, are employed. organic-chemistry.org For example, a silyl ether could be used to protect an alcohol while a different protecting group is used for another functional group, allowing for selective deprotection and reaction at specific sites. organic-chemistry.org

| Protecting Group | Abbreviation | Common Reagent for Protection | Common Reagent for Deprotection |

| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS-Cl, Imidazole, DMF organic-chemistry.org | TBAF in THF organic-chemistry.org |

| Trimethylsilyl | TMS | TMS-Cl, Base | Mild acid or fluoride |

| Triisopropylsilyl | TIPS | TIPS-Cl, Base | Fluoride source |

Construction of Complex Molecular Architectures

The dual functionality of undec-2-yn-1-ol makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic systems, through cycloaddition and cyclization reactions.

Cycloaddition Reactions: Huisgen 1,3-Dipolar Cycloaddition

The alkyne moiety of undec-2-yn-1-ol can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, which is a powerful tool for the construction of five-membered heterocycles. organic-chemistry.orgwikipedia.org

Reaction Principle : This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, in this case, the alkyne of undec-2-yn-1-ol, to form a five-membered ring. sphinxsai.com A common example is the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. wikidoc.org This reaction, often referred to as "click chemistry," is known for its high efficiency and regioselectivity, especially when catalyzed by copper(I). organic-chemistry.org

Mechanism : The classical Huisgen cycloaddition is a concerted pericyclic reaction. organic-chemistry.org The reaction involves the interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. organic-chemistry.orgsphinxsai.com The regioselectivity of the reaction is influenced by both electronic and steric factors. wikipedia.org

Intramolecular Cyclization Pathways from Alkynol Precursors

The presence of both a hydroxyl group and an alkyne in undec-2-yn-1-ol allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions can be promoted by transition metals or bases.

Synthesis of Furans : Alkynols can undergo intramolecular cyclization to form furans. For example, (Z)-pent-2-en-4-yn-1-yl alkanoates, which can be derived from alkynol precursors, have been shown to cyclize in the presence of a palladium catalyst to yield furan (B31954) derivatives. researchgate.net Gold-catalyzed cyclo-isomerization of but-2-yn-1-ols or α-allenols can also lead to the formation of 2,3-dihydrofurans. acs.org

Synthesis of Benzofurans : 2-Ynylphenols can undergo intramolecular cyclization to form 2-substituted benzofurans. This transformation can be catalyzed by a simple base like cesium carbonate, avoiding the need for transition metals. rsc.org While undec-2-yn-1-ol itself is not a 2-ynylphenol, this demonstrates a general pathway for the cyclization of alkynol derivatives.

Formation of Oxazolines : In some cases, alkynols can be converted to other intermediates that then undergo cyclization. For instance, (Z)-2-en-4-yn-1-ols react with trichloroacetonitrile (B146778) in the presence of DBU to form 4-allenyl-oxazolines through a process involving nucleophilic attack, cyclization, and isomerization. acs.org

Synthesis of Bioactive Derivatives and Scaffolds

The strategic modification of undec-2-yn-1-ol has led to the development of several classes of heterocyclic compounds with potential biological activity. These transformations often involve the participation of both the alcohol and the alkyne functionalities, leading to the formation of new ring systems.

β-Lactones, or oxetan-2-ones, are four-membered cyclic esters that are present in a number of biologically active natural products. While direct synthesis of β-lactones from undec-2-yn-1-ol is not extensively documented, the general strategies for β-lactone formation often involve the cyclization of β-hydroxy acids. The biosynthesis of some polyketide β-lactones, for instance, proceeds through the attack of a β-hydroxy group on the carbonyl of an acyclic precursor. nih.gov

One of the challenges in synthesizing β-lactones is the inherent ring strain of the four-membered ring. However, their unique reactivity makes them valuable intermediates in organic synthesis. The synthesis of vibralactone, a fused β-lactone, highlights a strategy where a β-lactone ring is formed from a cis-hydroxy acid precursor. nih.gov This suggests that undec-2-yn-1-ol could potentially be converted to a corresponding β-hydroxy acid, which could then undergo cyclization to form a β-lactone.

Enzymatic processes have also been identified for β-lactone synthesis. The enzyme OleC, for example, can convert β-hydroxy acids into β-lactones. researchgate.net This points towards potential biocatalytic routes for the derivatization of undec-2-yn-1-ol into these valuable heterocyclic systems.

| Precursor Type | Cyclization Strategy | Product |

| β-Hydroxy Acid | Chemical (e.g., with TsCl) | β-Lactone |

| β-Hydroxy Acid | Enzymatic (e.g., OleC) | β-Lactone |

Alkynols, including undec-2-yn-1-ol, serve as versatile precursors for the synthesis of five-membered oxygen-containing heterocycles such as oxazolines and dihydrofurans.

Oxazolines:

Oxazolines are important heterocyclic compounds found in various natural products and are used as ligands in asymmetric synthesis. researchgate.net A common route to oxazolines involves the reaction of a β-hydroxy amide followed by cyclization. researchgate.net More direct methods include the reaction of 2-en-4-yn-1-ols with trichloroacetonitrile in the presence of a base like DBU, which proceeds through a nucleophilic attack of the hydroxyl group, followed by cyclization and isomerization to yield 4-allenyl-oxazolines. acs.org While this specific substrate is a 2-en-4-yn-1-ol, the underlying principle of intramolecular cyclization involving the hydroxyl group is applicable to other alkynols.

Dihydrofurans:

The synthesis of 2,3-dihydrofurans can be achieved through the gold-catalyzed cyclo-isomerization of but-2-yn-1-ols or α-allenols. acs.org This transformation is facilitated by a bifunctional biphenyl-2-ylphosphine ligand. The reaction is believed to proceed through a σ-allenylgold intermediate. acs.org This methodology provides an efficient pathway to substituted 2,3-dihydrofurans under mild conditions.

Furthermore, iodine-mediated annulation of propargylic alcohols with cyclic 1,3-dicarbonyl compounds can lead to fused oxa-heterocycles, including dihydrobenzofuranones. researchgate.net This reaction proceeds via an electrophilic cyclization.

| Starting Material | Reagent/Catalyst | Product |

| (Z)-2-En-4-yn-1-ol | Trichloroacetonitrile, DBU | 4-Alkyl-oxazoline |

| But-2-yn-1-ol/α-Allenol | Gold catalyst, Biphenyl-2-ylphosphine ligand | 2,3-Dihydrofuran |

| Propargylic alcohol | Iodine, Cyclic 1,3-dicarbonyl compound | Fused Dihydrofuranone |

Nitrogen-containing heterocycles are ubiquitous in bioactive natural products and pharmaceuticals. nih.gov Alkynols like undec-2-yn-1-ol can be transformed into various nitrogenous heterocyclic systems.

One approach involves the oxidative cascade cyclization of 1,n-enynes, which can be derived from alkynols. This method, using iodine and a peroxide, allows for the regio- and chemoselective synthesis of iodinated piperidine (B6355638) and pyrrolidine (B122466) derivatives. rsc.org

Another versatile method is the reaction of alkynyl aldehydes, accessible from the oxidation of alkynols, with various nitrogen-containing nucleophiles. For instance, the reaction of 2-alkynyl aldehydes with 2-aminopyridines in the presence of a Lewis acid catalyst can yield imidazo[1,2-a]pyridines. researchgate.net This reaction involves the initial formation of an intermediate through nucleophilic addition, followed by cyclization. researchgate.net

The synthesis of imidazo[1,2-a]-N-heterocycles with gem-difluoroalkyl side chains has been achieved starting from propargylic fluorides, which can be synthesized from the corresponding propargylic alcohols. beilstein-journals.org The process involves the reaction of gem-difluoroenones with aminopyridines in an aerobic oxidative coupling. beilstein-journals.org

| Alkynol Derivative | Reagents | Heterocyclic Product |

| 1,n-Enyne | I₂, TBHP | Iodinated Piperidine/Pyrrolidine |

| 2-Alkynyl aldehyde | 2-Aminopyridine, Lewis Acid | Imidazo[1,2-a]pyridine |

| gem-Difluoroenone (from propargylic alcohol) | Aminopyridine, AlCl₃, I₂, O₂ | Imidazo[1,2-a]-N-heterocycle |

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like undec-2-yn-1-ol. It provides detailed information about the chemical environment of individual atoms.

High-Resolution 1H NMR and 13C NMR Investigations of Undec-2-yn-1-ol and Derivatives

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in characterizing undec-2-yn-1-ol and its derivatives.

For a related compound, undec-4-yn-6-ol, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals. The proton attached to the carbon bearing the hydroxyl group appears as a multiplet between δ 4.37 and 4.28 ppm. The protons adjacent to the triple bond (propargylic protons) are observed as a doublet of triplets at δ 2.16 ppm. The hydroxyl proton gives a doublet at δ 1.73 ppm. The remaining methylene (B1212753) and methyl protons of the alkyl chains appear as multiplets and triplets in the upfield region (δ 1.69-1.62, 1.55-1.42, 1.33-1.26, 0.95, and 0.88 ppm). rsc.org

The ¹³C NMR spectrum of undec-4-yn-6-ol in CDCl₃ reveals the acetylenic carbons at δ 85.3 and 81.5 ppm. The carbon bearing the hydroxyl group resonates at δ 62.3 ppm. The remaining aliphatic carbons show signals at δ 38.2, 31.5, 24.9, 22.6, 22.1, 20.7, 14.0, and 13.4 ppm. rsc.org

Derivatives of undec-2-yn-1-ol, such as those resulting from reactions at the hydroxyl or alkyne functionalities, exhibit predictable shifts in their NMR spectra, which are crucial for confirming successful transformations. For instance, pyridinyl derivatives of undec-1-yne show distinct aromatic and aliphatic signals in both ¹H and ¹³C NMR spectra. preprints.org

Table 1: Representative ¹H and ¹³C NMR Data for Undec-4-yn-6-ol

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| HC-OH | 4.37 - 4.28 (m) | 62.3 |

| -C≡C-CH₂- | 2.16 (dt) | 20.7 |

| OH | 1.73 (d) | - |

| -C≡C - | - | 85.3 |

| -C ≡C- | - | 81.5 |

| Alkyl CH₂, CH₃ | 0.88 - 1.69 | 13.4 - 38.2 |

Data obtained in CDCl₃. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in undec-2-yn-1-ol. pitt.edulibretexts.orgscribd.com A COSY spectrum would show correlations between neighboring protons, for example, between the hydroxyl proton and the proton on the carbinol carbon, as well as between the protons of the adjacent methylene groups in the undecyl chain. An HSQC spectrum correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. libretexts.org For complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) C-H correlations, further aiding in the complete structural assignment. pitt.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. mdpi.comrsc.org For undec-2-yn-1-ol (C₁₁H₂₀O), the expected exact mass can be calculated and compared to the experimentally determined value. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed. mdpi.comrsc.org For instance, the HRMS data for a derivative, 1,3-diphenylprop-2-yn-1-ol, showed a calculated mass of 231.0780 for [M+Na]⁺, with a found value of 231.0782, confirming the molecular formula C₁₅H₁₂O. rsc.org Similarly, HRMS analysis of various pyridinyl derivatives of undec-1-yne has been used to confirm their elemental composition. preprints.org

Vibrational Spectroscopy: Infrared (IR) Analysis of Undec-2-yn-1-ol Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of undec-2-yn-1-ol, the key functional groups, the hydroxyl (-OH) and the carbon-carbon triple bond (C≡C), exhibit distinct absorption bands.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. rsc.org For a related compound, undec-4-yn-6-ol, this stretch is observed at 3340 cm⁻¹. rsc.org The C-O stretching vibration is usually found in the 1000-1260 cm⁻¹ range.

The C≡C triple bond stretch of a non-terminal alkyne is generally weak and appears in the region of 2100-2260 cm⁻¹. rsc.org In undec-4-yn-6-ol, this vibration is seen at 2214 cm⁻¹. rsc.org The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹. rsc.org

Table 2: Key IR Absorption Frequencies for Undec-4-yn-6-ol

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| -OH | O-H Stretch | 3340 (broad) |

| C≡C | C≡C Stretch | 2214 (weak) |

| C-H (sp³) | C-H Stretch | 2931, 2862 |

Data from a neat sample. rsc.org

Chiral Analysis for Stereochemical Assignment

When undec-2-yn-1-ol is part of a chiral molecule, determining its absolute configuration is crucial.

Application of Mosher's Method for Absolute Configuration Determination

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. mdpi.comillinois.eduumn.eduspringernature.comnih.gov This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edu

The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the alcohol part of the molecule, and this effect will be different for the two diastereomers. mdpi.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric esters, the absolute configuration of the alcohol can be deduced. mdpi.comgriffith.edu.au For a secondary alcohol, a model is used where the C=O and C-O bonds of the ester are eclipsed. The substituents on the carbinol carbon are then arranged on either side of the MTPA phenyl ring, leading to predictable shielding or deshielding patterns. umn.edu This method has been successfully applied to determine the absolute configuration of various natural products containing chiral alcohol moieties. mdpi.comgriffith.edu.au

Computational and Theoretical Studies on Undec 2 Yn 1 Ol Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are fundamental to exploring the step-by-step pathways of chemical transformations. researchgate.netresearchgate.net These methods model the behavior of electrons in molecules to calculate energies, geometries, and other properties of reactants, intermediates, products, and the transition states that connect them. researchgate.net This allows for a detailed mapping of the reaction pathway, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.netaps.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. uchicago.edu This approach is particularly effective for locating and characterizing transition states—the high-energy structures that represent the barrier to a chemical reaction. researchgate.net

A transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. visualizeorgchem.com DFT calculations are used to optimize the geometry of a proposed transition state and confirm its nature through frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. visualizeorgchem.com Various functionals, such as B3LYP, are combined with basis sets (e.g., 6-31G(d)) to perform these calculations. ekb.egresearchgate.net For a reaction involving Undec-2-yn-1-ol, such as its oxidation or rearrangement, DFT can precisely model the bond-breaking and bond-forming processes, providing the structure and energy of the critical transition state. researchgate.net

Table 1: Hypothetical DFT Results for a Reaction Transition State of Undec-2-yn-1-ol

| Parameter | Value | Description |

| Method | B3LYP/6-311++G(d,p) | The level of theory used for the calculation. |

| Relative Energy (kcal/mol) | +25.4 | The energy of the transition state relative to the reactants. |

| Imaginary Frequency (cm⁻¹) | -450.2i | The single imaginary frequency confirming a true transition state. |

| Key Bond Distance 1 (Å) | 1.85 | The length of a partially broken bond (e.g., C-H). |

| Key Bond Distance 2 (Å) | 2.10 | The length of a newly forming bond (e.g., O-H). |

Potential Energy Surface Mapping

A potential energy surface (PES) is a conceptual and mathematical model that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.orglibretexts.org It can be visualized as a landscape with valleys corresponding to stable species (reactants, intermediates, and products) and mountain passes corresponding to transition states. wayne.edu Mapping the PES is crucial for understanding a reaction mechanism, as the lowest energy path from the reactant valley to the product valley represents the most likely reaction pathway. wayne.edu

Computational methods can generate a PES by calculating the energy at numerous points corresponding to different atomic arrangements. libretexts.org For a reaction of Undec-2-yn-1-ol, a simplified PES might be plotted against two key geometric parameters, such as the lengths of the bonds being broken and formed. wikipedia.org The resulting contour map would illustrate the energy landscape, clearly showing the minimum energy path and the location of the transition state at the saddle point between reactants and products. libretexts.org This provides a complete picture of the energy changes throughout the transformation.

Kinetic and Thermodynamic Parameter Determination for Alkynol Reactions

Once the critical points on the potential energy surface (reactants, transition state, products) have been identified and their energies calculated, key kinetic and thermodynamic parameters can be determined. These parameters provide quantitative predictions about the feasibility, spontaneity, and rate of a reaction. researchgate.net

Thermodynamic parameters , such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), are calculated from the energy differences between the products and reactants. researchgate.net A negative ΔG indicates a spontaneous reaction. researchgate.net

Kinetic parameters are derived from the energy barrier of the reaction, which is the energy difference between the transition state and the reactants (the activation energy, Ea). researchgate.net According to Transition State Theory, this energy barrier is the primary determinant of the reaction rate constant (k). researchgate.net Computational software can use the calculated energies and vibrational frequencies to estimate these parameters, offering predictions that can be compared with experimental kinetic data. ekb.eg

Table 2: Hypothetical Calculated Kinetic and Thermodynamic Parameters for an Isomerization of Undec-2-yn-1-ol

| Parameter | Calculated Value | Unit | Significance |

| Enthalpy of Reaction (ΔH) | -15.2 | kcal/mol | Reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -12.5 | kcal/mol | Reaction is spontaneous. |

| Activation Energy (Ea) | +25.4 | kcal/mol | Energy barrier the reaction must overcome. |

| Rate Constant (k) at 298 K | 1.2 x 10⁻³ | s⁻¹ | Predicted speed of the reaction. |

In Silico Design of Novel Undec-2-yn-1-ol Derivatives

In silico (computational) design is a modern approach used to develop novel molecules with enhanced or specific properties, thereby reducing the time and cost associated with experimental trial-and-error. peerscientist.com Starting with the scaffold of Undec-2-yn-1-ol, computational methods can be used to design and screen a virtual library of derivatives.

The process involves systematically modifying the parent structure—for example, by changing the length of the alkyl chain, substituting hydrogen atoms with functional groups like halogens or nitro groups, or altering the position of the alkyne or alcohol moieties. nih.govresearchgate.net For each designed derivative, computational tools can predict key properties. For instance, molecular docking studies can predict the binding affinity of derivatives to a specific protein target, which is crucial in drug discovery. nih.govmdpi.com Quantum chemical calculations can be used to predict changes in reactivity, stability, or electronic properties. This pre-screening allows researchers to prioritize the synthesis of only the most promising candidates, accelerating the discovery of new compounds for various applications. nih.gov

Table 3: Example of an In Silico Screening of Undec-2-yn-1-ol Derivatives

| Derivative | Modification | Predicted Property | Predicted Value |

| Derivative A | Addition of a -CF₃ group at C-4 | Increased Electrophilicity | LUMO Energy = -0.05 Ha |

| Derivative B | Replacement of -OH with -SH | Altered Nucleophilicity | HOMO Energy = -0.21 Ha |

| Derivative C | Addition of a phenyl group at C-11 | Increased Binding Affinity | Docking Score = -8.5 kcal/mol |

| Derivative D | Isomerization to Undec-3-yn-1-ol | Changed Steric Profile | van der Waals Volume = 185 ų |

Future Prospects and Research Directions for Undec 2 Yn 1 Ol Chemistry

Innovations in Green Chemistry Syntheses

The future of undec-2-yn-1-ol synthesis and its derivatives is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. ijnc.irresearchgate.net Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents. mdpi.com Innovations are anticipated to address these shortcomings by focusing on catalysis, alternative reaction media, and improved atom economy. acs.org

One key area of development is the replacement of hazardous reagents. For instance, the oxidation of undec-2-yn-1-ol to its corresponding aldehyde, undec-2-ynal, traditionally uses reagents like Dess-Martin periodinane in chlorinated solvents such as dichloromethane (B109758). mdpi.com Future approaches will likely favor catalytic aerobic oxidation using benign oxidants like air or hydrogen peroxide in greener solvents like water or supercritical CO2, minimizing waste and environmental impact.

Furthermore, the use of enzymes and biocatalysis offers a powerful strategy to enhance the green credentials of reactions involving undec-2-yn-1-ol. acs.org Enzymes can operate in aqueous media under mild conditions and exhibit high chemo- and regioselectivity, potentially eliminating the need for protecting groups on the hydroxyl function during transformations at the alkyne site. acs.org Another promising direction is the use of undec-2-yn-1-ol in reactions that utilize waste products like carbon dioxide (CO2). Inspired by recent work on other alkynols, metal-organic frameworks (MOFs) could catalyze the reaction between undec-2-yn-1-ol, amines, and CO2 to create valuable heterocyclic compounds, turning a greenhouse gas into a chemical feedstock. chinesechemsoc.org

| Parameter | Traditional Method (e.g., Dess-Martin Oxidation) | Potential Green Alternative (e.g., Catalytic Aerobic Oxidation) |

| Oxidant | Dess-Martin periodinane (stoichiometric) | Molecular Oxygen (O2) or Hydrogen Peroxide (H2O2) |

| Solvent | Dichloromethane (DCM) | Water, Supercritical CO2, or solvent-free |

| Byproducts | High-molecular-weight iodine compounds | Water |

| Atom Economy | Low | High |

| Catalyst | None (reagent-based) | Transition metal complex or enzyme |

Exploration of Emerging Catalytic Systems

The reactivity of undec-2-yn-1-ol can be significantly expanded and controlled through the application of emerging catalytic systems. frontiersin.org These advanced catalysts offer new pathways for selective transformations that are difficult to achieve with classical methods. Synergistic catalysis, where two distinct catalysts activate both reacting partners simultaneously, could unlock novel reactions, for example, by combining a transition metal catalyst to activate the alkyne with an organocatalyst to generate a reactive nucleophile. nih.gov

A major focus will be on the selective hydrogenation of the alkyne moiety. While complete reduction to the saturated undecan-1-ol is straightforward, the selective synthesis of (Z)-undec-2-en-1-ol or (E)-undec-2-en-1-ol is more challenging. Advanced catalytic systems, such as ruthenium nanoparticles on CO2-responsive supports, have demonstrated the ability to switch selectivity in hydrogenations based on the composition of the gas feed (H2 vs. H2/CO2). nih.gov Applying such "adaptive" or "smart" catalysts to undec-2-yn-1-ol could allow for on-demand access to specific olefin isomers, which are valuable intermediates in their own right.

Cascade reactions catalyzed by metals like silver or palladium also represent a promising frontier. Research on analogous propargyl alcohols has shown that silver catalysts can initiate complex cyclization cascades to produce polycyclic aromatic structures like benzo[b]fluorenes in a single step. sci-hub.se Applying this methodology to derivatives of undec-2-yn-1-ol could provide rapid access to complex molecular architectures from a simple linear precursor. Furthermore, N-Heterocyclic Carbenes (NHCs) are emerging as powerful organocatalysts for a variety of transformations, including aza-Morita-Baylis-Hillman reactions, which could be adapted for undec-2-yn-1-ol. rsc.org

| Catalytic System | Potential Application for Undec-2-yn-1-ol | Potential Product(s) |

| Adaptive Catalysts (e.g., Ru@PGS) | Selective hydrogenation of the alkyne | (Z)-Undec-2-en-1-ol, (E)-Undec-2-en-1-ol, or Undecan-1-ol |

| Synergistic Catalysis | Asymmetric addition of nucleophiles across the alkyne | Chiral allylic alcohols |

| Silver-Catalyzed Cascade | Cycloaromatization of aryl-substituted derivatives | Polycyclic and heterocyclic scaffolds |

| N-Heterocyclic Carbenes (NHCs) | Aza-Morita-Baylis-Hillman (aza-MBH) reaction | Functionalized allylic amines |

Integration with Advanced Functional Materials

The bifunctional nature of undec-2-yn-1-ol makes it an ideal candidate for incorporation into advanced functional materials. The terminal hydroxyl group can be used as an initiation site for polymerization or for grafting onto existing surfaces, while the internal alkyne provides a reactive handle for subsequent modifications or cross-linking.

One of the most powerful tools for material functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Undec-2-yn-1-ol can be readily integrated as a side chain into polymers, which can then be functionalized by clicking on molecules bearing an azide (B81097) group. This approach allows for the precise introduction of functionalities, such as fluorescent dyes or bioactive molecules, onto a polymer backbone. mdpi.com

Alternatively, undec-2-yn-1-ol can act as a monomer precursor. For example, it can participate in thiol-yne radical reactions, which, similar to thiol-ene chemistry, proceed via a step-growth mechanism to form highly cross-linked polymer networks. diva-portal.org Such networks are of interest for developing robust coatings, adhesives, or hydrogels. The long C8 alkyl chain of undec-2-yn-1-ol would impart significant hydrophobicity and flexibility to the resulting material. Photoactive microgels and other stimuli-responsive materials could be synthesized using undec-2-yn-1-ol derivatives, enabling applications in areas like controlled release or environmental remediation. mdpi.com

| Integration Strategy | Reaction Chemistry | Resulting Material Type | Potential Properties |

| Pendant Functional Group | Esterification/etherification followed by CuAAC | Functionalized polymers (e.g., polymethacrylates) | Tunable properties via "clicked" side chains |

| Cross-linking Agent | Thiol-yne polymerization | Cross-linked polymer networks/hydrogels | Enhanced mechanical strength, thermal stability, hydrophobicity |

| Monomer for Grafting | Surface-initiated polymerization | Polymer-grafted surfaces | Modified surface energy, biocompatibility, or adhesion |

Interdisciplinary Research at the Chemistry-Biology Interface (focused on chemical conversions rather than biological activity of the compound itself)

At the interface of chemistry and biology, the key value of undec-2-yn-1-ol lies in its utility as a molecular tool, enabled by specific chemical conversions. The alkyne functionality is relatively rare in biological systems, making it an ideal "handle" for chemoselective ligations in complex biological environments.

The primary application in this area is bioconjugation via click chemistry. The undec-2-yn-1-ol motif can be attached to a molecule of interest (e.g., a lipid, a sugar, or a peptide) through its hydroxyl group. The resulting conjugate, now bearing a reactive alkyne, can be "clicked" onto a biomacromolecule (like a protein or nucleic acid) that has been metabolically or synthetically tagged with an azide. This strategy, exemplified by the use of propargylated cholesterol derivatives, allows for the stable tethering of lipid chains to larger structures for studying biological interactions or constructing delivery systems. mdpi.com

Furthermore, undec-2-yn-1-ol and its close analogs, such as oct-2-yn-1-ol, serve as crucial building blocks in the synthesis of chemical probes to investigate biological pathways. nih.gov For example, libraries of ester analogs of bacterial signaling molecules have been synthesized from such alkynols to systematically study structure-activity relationships in quorum sensing pathways. nih.gov These studies rely on robust chemical conversions like esterification to create the probes, which are then used to interrogate biological function. The synthesis of complex natural products or their analogs, which often possess biological activity, frequently employs versatile building blocks like undec-2-yn-1-ol. mdpi.comwhiterose.ac.uk This positions the compound as a fundamental component in the chemical synthesis toolbox for chemical biology.

| Application Area | Chemical Conversion | Purpose |

| Bioconjugation | Esterification/etherification followed by CuAAC | Covalently attaching the C11 alkyl chain to biomolecules or surfaces. |

| Chemical Probe Synthesis | Esterification, amidation, or Sonogashira coupling | Systematic synthesis of molecular analogs to study biological systems (e.g., quorum sensing). |

| Natural Product Synthesis | C-C bond formation (e.g., addition to aldehydes) | Construction of complex molecular skeletons for biological evaluation. |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Undec-2-yn-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves alkynylation of a precursor alcohol or selective reduction of propargyl derivatives. Optimization requires systematic variation of catalysts (e.g., CuI for Sonogashira coupling), solvents (e.g., THF or DMF), and temperature. Use Design of Experiments (DoE) to identify critical parameters. Ensure safety protocols for handling alkynes, including inert atmospheres and proper ventilation to mitigate flammability risks . Document all steps in detail to ensure reproducibility, adhering to guidelines for experimental reporting (e.g., reagent purity, reaction times) .

Q. Which spectroscopic techniques are most effective for characterizing Undec-2-yn-1-ol, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of -OH (~3200–3600 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) stretches.

- NMR : Use -NMR to identify protons adjacent to the hydroxyl group (δ 1.5–2.0 ppm) and alkyne protons (δ 1.8–2.2 ppm). -NMR resolves the alkyne carbons (δ 70–85 ppm).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 168.3 (calculated for C₁₁H₁₈O). Cross-validate with high-resolution MS to rule out impurities. Always compare data with literature benchmarks for analogous alkynols .

Q. What safety precautions are critical when handling Undec-2-yn-1-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed, inert containers under nitrogen to prevent oxidation. Store away from ignition sources due to alkyne flammability.

- Emergency Protocols : For spills, neutralize with sand or non-combustible absorbents. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of Undec-2-yn-1-ol in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Simulate transition states for alkyne addition reactions.

- Molecular Dynamics (MD) : Model solvation effects in polar vs. non-polar solvents to predict reaction pathways.

- Validation : Cross-check computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring). Align findings with theoretical frameworks, such as frontier molecular orbital theory, to explain regioselectivity .

Q. What experimental strategies resolve contradictions in reported catalytic activities of Undec-2-yn-1-ol across studies?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., catalyst loading, solvent purity).

- Advanced Analytics : Use in-situ FTIR or Raman spectroscopy to detect intermediate species.

- Statistical Analysis : Apply ANOVA to assess variability in catalytic efficiency due to parameters like temperature or substrate ratios. Publish negative results to clarify discrepancies .

Q. How can Undec-2-yn-1-ol be functionalized to study its role in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless epoxidation or Noyori hydrogenation to introduce stereocenters.

- Protecting Groups : Use TBS or acetyl groups to temporarily block the hydroxyl moiety during alkyne derivatization.

- Characterization : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Compare with crystallographic data (XRD) to confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.